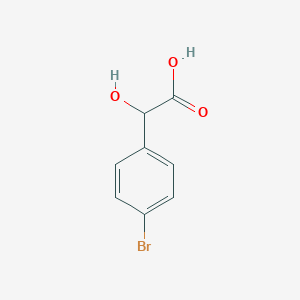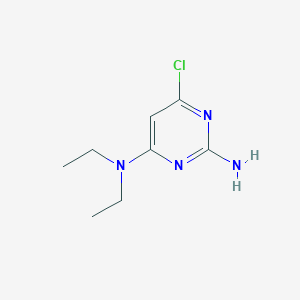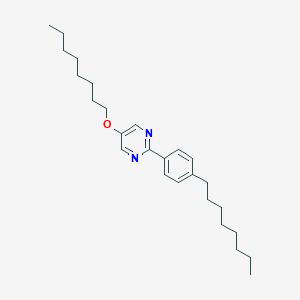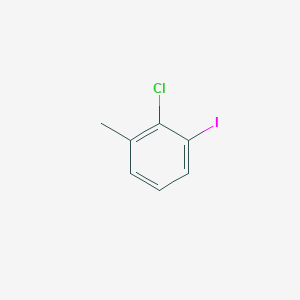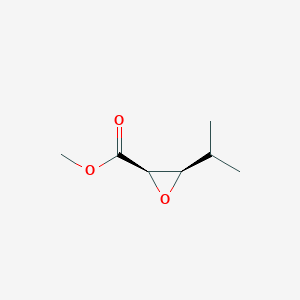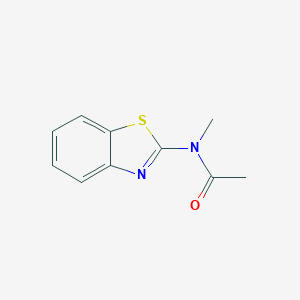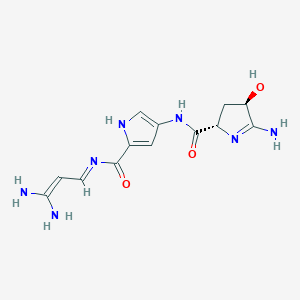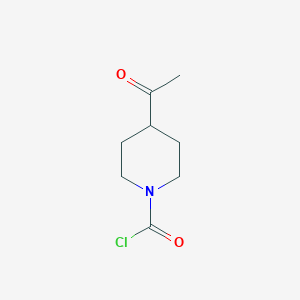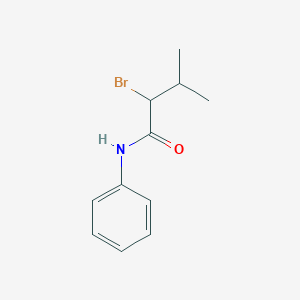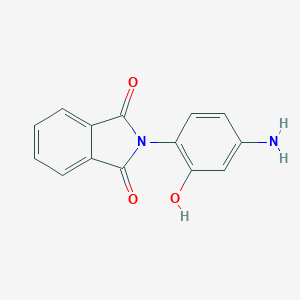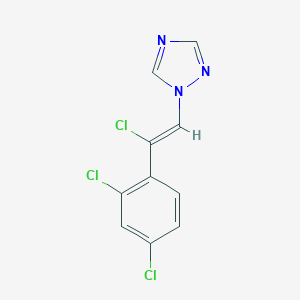
6-Azacholest-4-en-3-ol-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azacholest-4-en-3-ol-7-one is a synthetic compound that has been of great interest to scientists due to its unique properties. It is a cholesterol analog that has been synthesized to study the biochemical and physiological effects of cholesterol in the body.
Mechanism of Action
The mechanism of action of 6-Azacholest-4-en-3-ol-7-one is not fully understood. However, it is believed to act as a cholesterol analog and mimic the effects of cholesterol in the body. It has been shown to affect cell membrane fluidity and permeability, lipid metabolism, and gene expression.
Biochemical and Physiological Effects
6-Azacholest-4-en-3-ol-7-one has been shown to have several biochemical and physiological effects. It has been shown to affect the structure and function of cell membranes, alter lipid metabolism, and modulate gene expression. It has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Azacholest-4-en-3-ol-7-one in lab experiments is that it is a cholesterol analog, which allows for the study of the effects of cholesterol without using actual cholesterol. This can be useful in experiments where the use of cholesterol is not feasible or ethical. However, one limitation of using 6-Azacholest-4-en-3-ol-7-one is that it may not fully mimic the effects of cholesterol in the body, as it is a synthetic compound.
Future Directions
There are several future directions for the study of 6-Azacholest-4-en-3-ol-7-one. One direction is to investigate its effects on specific diseases such as atherosclerosis, Alzheimer's disease, and cancer. Another direction is to study its effects on gene expression and how it may be used to modulate gene expression. Additionally, future research could focus on developing new synthetic compounds that mimic the effects of cholesterol in the body more closely.
Conclusion
In conclusion, 6-Azacholest-4-en-3-ol-7-one is a synthetic compound that has been used in scientific research to study the role of cholesterol in the body. Its synthesis method involves several steps, and it has been shown to have several biochemical and physiological effects. While it has advantages for lab experiments, such as being a cholesterol analog, it also has limitations, such as not fully mimicking the effects of cholesterol in the body. There are several future directions for the study of 6-Azacholest-4-en-3-ol-7-one, including investigating its effects on specific diseases and developing new synthetic compounds.
Synthesis Methods
The synthesis of 6-Azacholest-4-en-3-ol-7-one involves several steps. The first step is the synthesis of the starting material, which is 7-dehydrocholesterol. This is achieved by the oxidation of cholesterol using a strong oxidizing agent such as Jones reagent. The second step involves the conversion of 7-dehydrocholesterol to 7-oxocholest-5-en-3β-ol using a mild oxidizing agent such as pyridinium chlorochromate. The final step involves the conversion of 7-oxocholest-5-en-3β-ol to 6-Azacholest-4-en-3-ol-7-one using a reagent such as sodium azide.
Scientific Research Applications
6-Azacholest-4-en-3-ol-7-one has been used in scientific research to study the role of cholesterol in the body. It has been used to investigate the effects of cholesterol on cell membranes, lipid metabolism, and gene expression. It has also been used to study the effects of cholesterol on diseases such as atherosclerosis, Alzheimer's disease, and cancer.
properties
CAS RN |
111300-81-3 |
|---|---|
Molecular Formula |
C26H43NO2 |
Molecular Weight |
401.6 g/mol |
IUPAC Name |
(1R,3aS,3bS,7S,9aR,9bS,11aR)-7-hydroxy-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,5,7,8,9,9b,10,11-dodecahydrocyclopenta[i]phenanthridin-4-one |
InChI |
InChI=1S/C26H43NO2/c1-16(2)7-6-8-17(3)19-9-10-20-23-21(12-14-25(19,20)4)26(5)13-11-18(28)15-22(26)27-24(23)29/h15-21,23,28H,6-14H2,1-5H3,(H,27,29)/t17?,18-,19+,20-,21-,23-,25+,26+/m0/s1 |
InChI Key |
PXMSFBUTEONYPF-IIXLLSPNSA-N |
Isomeric SMILES |
CC(C)CCCC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)NC4=C[C@H](CC[C@]34C)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)NC4=CC(CCC34C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)NC4=CC(CCC34C)O)C |
synonyms |
6-azacholest-4-en-3-ol-7-one 6-azacholesterol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



